molecular formula C10H13N3 B12816980 {3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine

{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine

Cat. No.: B12816980
M. Wt: 175.23 g/mol
InChI Key: OTZONCUDKDTMDD-UHFFFAOYSA-N
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Description

{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the imidazo[1,5-a]pyridine scaffold are recognized for their diverse biological activities and are found in pharmacologically active molecules . The core structure is a privileged scaffold in pharmaceutical development, with derivatives demonstrating a range of therapeutic properties, including antiviral, antibacterial, antifungal, and anti-inflammatory activities . Furthermore, this heterocyclic nucleus is relevant in materials science due to its unique optical and electrochemical properties . The specific substitution pattern of this compound, featuring a methanamine group at the 1-position and an ethyl group at the 3-position, makes it a valuable intermediate for researchers. It can be used to construct more complex molecules, particularly in the synthesis of bis(heteroaryl)methanes, which are an emerging class of compounds with potential ligand-like behavior and applications in tackling toxicity challenges in drug candidates . This product is intended for chemical synthesis and research applications in a laboratory setting only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

(3-ethylimidazo[1,5-a]pyridin-1-yl)methanamine

InChI

InChI=1S/C10H13N3/c1-2-10-12-8(7-11)9-5-3-4-6-13(9)10/h3-6H,2,7,11H2,1H3

InChI Key

OTZONCUDKDTMDD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C2N1C=CC=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,5-a]pyridine core. The ethyl group can be introduced through alkylation reactions, and the methanamine group can be added via reductive amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazo[1,5-a]pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,5-a]pyridine core.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of imidazo[1,5-a]pyridine derivatives are highly dependent on substituents at position 3 and the amine group at position 1. Key analogs include:

{3-Methylimidazo[1,5-a]pyridin-1-yl}methanamine
  • Substituent : Methyl group at position 3.
  • Properties : Smaller alkyl group increases hydrophilicity compared to ethyl. Molecular weight is estimated at ~207.22 g/mol (based on C10H18N4S analogs) .
[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanamine
  • Substituent : 4-Chlorophenyl at position 3.
  • Properties : Higher lipophilicity (logP = 3.81) and polar surface area (PSA = 43.32 Ų) due to the aromatic substituent .
Saturated-Ring Analogues (e.g., 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl methanamine)
  • Substituent : Methyl group with a partially hydrogenated imidazo-pyridine ring.
  • Properties : Reduced aromaticity enhances solubility but may decrease binding affinity to hydrophobic enzyme pockets .

Physicochemical Properties

Compound Substituent (Position 3) Molecular Weight (g/mol) logP PSA (Ų) Bioactivity Inference
{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine Ethyl ~221.3 (calculated) ~2.5* ~43.3* Kinase inhibition (GSK-3β)
{3-Methylimidazo[1,5-a]pyridin-1-yl}methanamine Methyl ~207.2 ~2.0* ~43.3 Discontinued
[3-(4-Chlorophenyl)...]methanamine 4-Chlorophenyl ~338.0 3.81 43.32 BRD4 inhibition

*Estimated based on alkyl chain contributions.

  • logP Trends: Ethyl > Methyl due to increased hydrophobicity.
  • PSA : Consistent across analogs (~43 Ų), indicating similar hydrogen-bonding capacity.

Biological Activity

Overview

{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine is a heterocyclic compound that combines imidazole and pyridine structures. Its biological activity has been the focus of various studies, primarily investigating its potential as an antimicrobial and anticancer agent. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of 2-aminopyridine with α-bromoketones to form the imidazo[1,5-a]pyridine core. Subsequent ethylation at the 3-position and introduction of a methanamine group completes the synthesis process.

Synthetic Route Example

StepReactionConditionsYield
1Cyclization of 2-aminopyridine with α-bromoketoneSpecific solvent at elevated temperature60%
2Ethylation at the 3-positionEthyl iodide in base medium70%
3Introduction of methanamine groupReaction with formaldehyde and ammonia75%

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits notable antimicrobial activity . The mechanism is believed to involve interaction with bacterial cell membranes, disrupting essential enzymatic processes. In vitro tests have shown effectiveness against various bacterial strains.

Anticancer Activity

Research indicates that this compound may have anticancer properties , particularly through its ability to induce apoptosis in cancer cells. Mechanistic studies reveal that it activates caspase pathways, leading to increased levels of cleaved caspase-3 in a dose-dependent manner.

Case Study: Apoptotic Mechanism
In a study involving human cancer cell lines, treatment with this compound resulted in:

  • Increased expression of pro-apoptotic markers.
  • Significant reduction in cell viability at concentrations above 20 µM.
    This aligns with findings from other compounds in the imidazo[1,5-a]pyridine class that demonstrate similar apoptotic effects.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with various molecular targets, including:

  • Enzymes : Inhibition of specific enzymes involved in cellular processes.
  • Receptors : Modulation of receptor activity that influences signaling pathways related to growth and apoptosis.

Comparison with Related Compounds

To understand its unique properties, it is beneficial to compare this compound with similar compounds:

Compound NameStructureNotable Properties
{3-Methylimidazo[1,5-a]pyridin-1-yl}methanamineStructureAntimicrobial and anticancer activities
{3-Bromoimidazo[1,5-a]pyridine}StructureSimilar structure but different substitution pattern

Q & A

Q. What are the optimized synthetic routes for {3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine?

Methodological Answer: The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclocondensation reactions. For example, 3-Phenylimidazo[1,5-a]pyridine (16g) was synthesized using 2-nitro-1-phenylethan-1-one, 2-picolylamine, polyphosphoric acid (PPA), and phosphorous acid at 160°C for 2 hours, yielding 76% . Adapting this method, substituting 2-nitro-1-phenylethan-1-one with a nitro-ethyl precursor could introduce the ethyl group. Purification via column chromatography or recrystallization is recommended.

Key Reagents and Conditions:

PrecursorCatalyst/SolventTemperatureYield
Nitro-ethyl ketonePPA, H₃PO₃160°C~70-80% (estimated)

Q. How can X-ray crystallography confirm the structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX programs (e.g., SHELXL for refinement), the 3D structure can be resolved with high precision. For imidazo[1,5-a]pyridine derivatives, crystals are often grown via slow evaporation of a dichloromethane/methanol mixture. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the aromatic region. For example, the ethyl group’s protons appear as a triplet (δ ~1.2 ppm) and quartet (δ ~2.4 ppm) .
  • HRMS: Confirm molecular weight with <2 ppm error. Electrospray ionization (ESI) in positive mode is ideal for amine-containing compounds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces and frontier molecular orbitals. For example, the ethyl group’s electron-donating effect may lower the LUMO energy, enhancing electrophilic substitution at the imidazo ring . MD simulations (AMBER force field) can further study solvation effects.

Q. What strategies address contradictions in biological activity data for imidazo[1,5-a]pyridine derivatives?

Methodological Answer:

  • Dose-Response Curves: Use IC₅₀/EC₅₀ values to standardize potency comparisons. For instance, pyrazolo[1,5-a]pyrimidines showed IC₅₀ = 45 nM against Pim-1 kinase, but hERG inhibition required substituent optimization .
  • Selectivity Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. Replace basic amines with neutral groups (e.g., sulfones) to reduce hERG liability .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target binding?

Methodological Answer:

  • Positional Scanning: Modify substituents at the 3-ethyl and methanamine positions. For example, replacing ethyl with cyclopropyl may enhance steric complementarity in hydrophobic pockets.
  • Crystallographic Fragment Screening: Soak crystals with target proteins (e.g., kinases) to identify binding hotspots. A pyrazolo[1,5-a]pyrimidine conjugate showed p53 activation via Bcl2/Bax modulation, guided by X-ray data .

Example SAR Table:

SubstituentTarget Affinity (nM)Selectivity Ratio (vs. hERG)
3-Ethyl5010:1
3-Cyclopropyl3525:1

Q. What experimental designs mitigate synthetic challenges in scaling up production?

Methodological Answer:

  • Continuous Flow Reactors: Reduce reaction time and improve yield consistency. For example, a Buchi MiniPlant reactor achieved 85% yield in imidazo[1,5-a]pyridine synthesis .
  • Green Chemistry: Replace PPA with recyclable catalysts (e.g., zeolites) to minimize waste.

Data Analysis & Contradictions

Q. How can researchers resolve discrepancies in NMR assignments for imidazo[1,5-a]pyridine derivatives?

Methodological Answer:

  • Isotopic Labeling: Introduce ¹³C/¹⁵N labels at ambiguous positions.
  • Dynamic NMR: Study ring-flipping or tautomerism at variable temperatures. For example, imidazo[1,5-a]pyridine-1,3-diyl adducts showed resolved splitting at 240 K .

Q. Why do some synthetic routes yield lower purity, and how is this addressed?

Methodological Answer: Impurities often arise from incomplete cyclization or side reactions. Solutions include:

  • HPLC Purification: Use C18 columns with 0.1% TFA in water/acetonitrile gradients.
  • In Situ Monitoring: ReactIR tracks nitro-group reduction intermediates to optimize reaction times .

Methodological Resources

  • Crystallography: SHELX suite for structure refinement .
  • Synthesis: Polyphosphoric acid-mediated cyclocondensation .
  • SAR: Pyrazolo[1,5-a]pyrimidine optimization strategies .

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